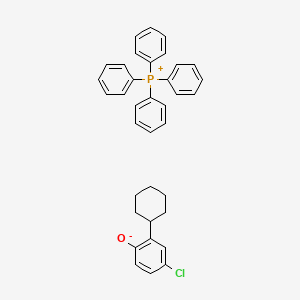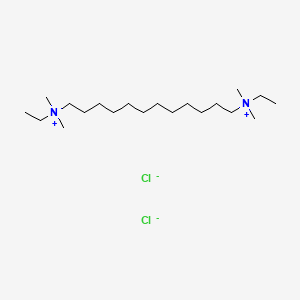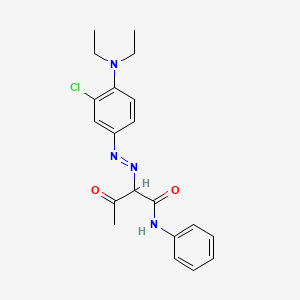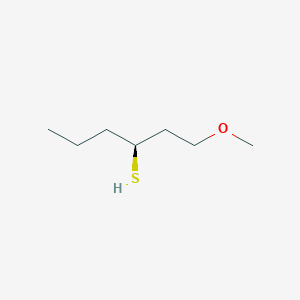
Isobutyl methylphosphonofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl methylphosphonofluoridate: is an organophosphorus compound with the molecular formula C5H12FO2P. It is known for its high toxicity and is classified as a nerve agent. This compound is part of the broader class of organophosphates, which are widely recognized for their use in chemical warfare due to their potent inhibitory effects on the enzyme acetylcholinesterase.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl methylphosphonofluoridate typically involves the reaction of isobutyl alcohol with methylphosphonyl difluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Isobutyl alcohol+Methylphosphonyl difluoride→Isobutyl methylphosphonofluoridate+Hydrogen fluoride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s high toxicity. The reaction conditions are carefully monitored to prevent any accidental release of toxic intermediates or by-products.
Análisis De Reacciones Químicas
Types of Reactions: Isobutyl methylphosphonofluoridate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form isobutyl methylphosphonic acid and hydrogen fluoride.
Oxidation: It can be oxidized to form various phosphonate derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Hydrolysis: Isobutyl methylphosphonic acid and hydrogen fluoride.
Oxidation: Phosphonate derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isobutyl methylphosphonofluoridate has several applications in scientific research, particularly in the fields of chemistry, biology, and toxicology:
Chemistry: It is used as a reference compound in the study of organophosphorus chemistry and the development of detection methods for nerve agents.
Biology: It serves as a model compound for studying the inhibition of acetylcholinesterase and the resulting physiological effects.
Medicine: Research involving this compound contributes to the development of antidotes and treatments for nerve agent poisoning.
Industry: It is used in the development of protective materials and decontamination methods for chemical warfare agents.
Mecanismo De Acción
Isobutyl methylphosphonofluoridate is similar to other organophosphorus nerve agents such as:
- Sarin (Isopropyl methylphosphonofluoridate)
- Soman (Pinacolyl methylphosphonofluoridate)
- Tabun (Ethyl N,N-dimethylphosphoramidocyanidate)
Uniqueness:
- This compound has a unique isobutyl group, which differentiates it from other nerve agents that have different alkyl groups. This structural difference can influence its reactivity, toxicity, and the methods used for its detection and decontamination.
Comparación Con Compuestos Similares
- Sarin
- Soman
- Tabun
These compounds share a similar mechanism of action but differ in their chemical structures and physical properties, which can affect their volatility, persistence in the environment, and ease of decontamination.
Propiedades
Número CAS |
2053-81-8 |
|---|---|
Fórmula molecular |
C5H12FO2P |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
1-[fluoro(methyl)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C5H12FO2P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3 |
Clave InChI |
UNEQLTBUKVDOIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride](/img/structure/B15179271.png)



